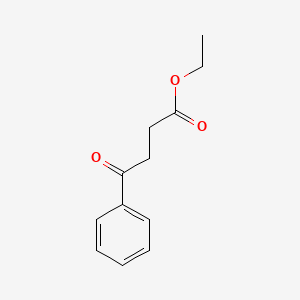

Ethyl 4-oxo-4-phenylbutyrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUOEHVDTAORQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211776 | |

| Record name | Ethyl 4-oxo-4-phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-17-3 | |

| Record name | Benzenebutanoic acid, γ-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxo-4-phenylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6270-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6270-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxo-4-phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-oxo-4-phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-OXO-4-PHENYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9G6DRC3C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-oxo-4-phenylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-oxo-4-phenylbutyrate, with the CAS number 6270-17-3 , is a butyrophenone derivative that serves as a key intermediate in various organic syntheses.[1][2] Its chemical structure, featuring a keto-ester functionality, makes it a versatile building block for the preparation of more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and analysis, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, offering a clear reference for experimental design and implementation.

| Property | Value | Reference(s) |

| CAS Number | 6270-17-3 | [3][4] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][3] |

| Molecular Weight | 206.24 g/mol | [1][4] |

| IUPAC Name | ethyl 4-oxo-4-phenylbutanoate | [5] |

| Synonyms | Ethyl 4-oxo-4-phenylbutanoate, Benzenebutanoic acid, γ-oxo-, ethyl ester | [3] |

| LogP | 2.29 | [3] |

| Purity | >95% | [6] |

Synthesis of this compound

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of benzene with a derivative of succinic acid, such as succinic anhydride, followed by esterification. The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching substituents to aromatic rings.[7][8][9]

General Experimental Protocol: Friedel-Crafts Acylation

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general procedure for a related Friedel-Crafts acylation is described below for illustrative purposes. This reaction typically involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[10]

Materials:

-

Succinic anhydride

-

Dry benzene (or other suitable aromatic substrate)

-

Anhydrous aluminum chloride (AlCl₃)

-

Water

-

Hydrochloric acid (HCl)

-

Ethanol (for esterification)

-

Sulfuric acid (catalyst for esterification)

Procedure:

-

Acylation: In a suitable reaction vessel, succinic anhydride and dry benzene are combined.[10]

-

Powdered anhydrous aluminum chloride is added portion-wise with stirring. An exothermic reaction is expected with the evolution of hydrogen chloride gas.[10]

-

The reaction mixture is heated to reflux for a specified period to ensure complete reaction.[10]

-

Work-up: After cooling, the reaction is quenched by the slow addition of water, followed by acidification with hydrochloric acid.[10]

-

The excess benzene can be removed by steam distillation.[10] The resulting product, 4-oxo-4-phenylbutanoic acid, is then isolated.

-

Esterification: The crude 4-oxo-4-phenylbutanoic acid is then esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid to yield this compound.

-

Purification: The final product is purified by techniques such as flash column chromatography.[11]

Caption: General Synthesis Workflow.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) HPLC method with straightforward conditions can be employed for its separation and analysis.[3]

Experimental Protocol: HPLC Analysis

Column: Newcrom R1[3] Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[3] Detection: UV detection is typically suitable for this chromophoric compound, although the specific wavelength is not mentioned in the search results. Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[3]

Caption: HPLC Analytical Workflow.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in organic synthesis.[1] Its structure is a precursor to other molecules, such as levulinate, through reactions with carbenes.[1]

It is important to distinguish this compound (CAS 6270-17-3) from its isomers, such as Ethyl 2-oxo-4-phenylbutyrate (CAS 64920-29-2) and Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1), as they have distinct applications. For instance, Ethyl 2-oxo-4-phenylbutyrate is a key intermediate in the synthesis of ACE inhibitors like Lisinopril.[12][13] Ethyl 3-oxo-4-phenylbutanoate is used to synthesize pyrazolone derivatives with analgesic and anti-inflammatory properties, and it plays a role in preparing compounds that modulate AP-1 and NF-κB signaling pathways.[14]

The biological activity of the related compound 4-phenylbutyrate (4-PBA) has been studied extensively. 4-PBA acts as a chemical chaperone, reducing endoplasmic reticulum stress, and has shown therapeutic potential in a variety of diseases.[15] However, specific biological activities or involvement in signaling pathways for this compound have not been detailed in the provided search results.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment should be worn when handling this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. While detailed, specific synthesis protocols and direct biological applications are not extensively documented in the available literature, its structural similarity to other key pharmaceutical intermediates suggests its potential as a building block in drug discovery and development. The analytical methods for its characterization are straightforward, enabling quality control and further investigation into its reactivity and potential applications. Researchers are encouraged to exercise appropriate safety precautions when handling this compound.

References

- 1. This compound | 6270-17-3 | GAA27017 [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-oxo-4-phenylbutanoate 95.00% | CAS: 6270-17-3 | AChemBlock [achemblock.com]

- 6. keyorganics.net [keyorganics.net]

- 7. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. nbinno.com [nbinno.com]

- 13. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]

An In-depth Technical Guide to Ethyl 4-oxo-4-phenylbutyrate: IUPAC Nomenclature and Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature for the chemical compound Ethyl 4-oxo-4-phenylbutyrate, including its official IUPAC name and commonly used synonyms. Accurate and consistent naming is critical in research, development, and regulatory contexts to ensure clarity and avoid ambiguity.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. According to these rules, the official IUPAC name for the compound is:

ethyl 4-oxo-4-phenylbutanoate [1]

This name is derived from its structure: an ethyl ester of a four-carbon butanoic acid, which has a phenyl group and a ketone (oxo) group at the fourth carbon.

Synonyms and Identifiers

In literature, databases, and commercial listings, this compound is known by several other names and identifiers. The following table summarizes the most common synonyms and key registry numbers to facilitate cross-referencing.

| Type | Identifier | Source |

| Synonym | This compound | Depositor-Supplied Synonym[1] |

| Synonym | Benzenebutanoic acid, γ-oxo-, ethyl ester | SIELC Technologies[2] |

| CAS Number | 6270-17-3 | PubChem, SIELC Technologies[1][2] |

| EC Number | 228-448-4 | PubChem[1] |

| PubChem CID | 80451 | PubChem[1] |

Logical Relationship of Nomenclature

The relationship between the common name, its IUPAC name, and its primary identifier (CAS Number) can be visualized as a hierarchical and interconnected structure. This ensures that regardless of the term used, it can be traced back to the specific chemical entity.

Due to the focused nature of this guide on nomenclature, detailed experimental protocols and signaling pathways are not included. The provided information is intended to serve as a foundational reference for the accurate identification of this compound.

References

An In-depth Technical Guide to Ethyl 4-oxo-4-phenylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 4-oxo-4-phenylbutyrate, a key intermediate in various synthetic applications.

Molecular Structure and Properties

This compound, also known as ethyl 4-oxo-4-phenylbutanoate, is a keto-ester with the molecular formula C₁₂H₁₄O₃.[1][2][3][4] Its structure consists of a phenyl group attached to a butyrate backbone, with a ketone functional group at the 4-position and an ethyl ester at the 1-position.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Quantitative Data Summary:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2][3][4] |

| Molecular Weight | 206.24 g/mol | [1][2][4] |

| IUPAC Name | ethyl 4-oxo-4-phenylbutanoate | [2] |

| CAS Number | 6270-17-3 | [1][2][3] |

| Canonical SMILES | CCOC(=O)CCC(=O)C1=CC=CC=C1 | [1][2] |

| InChI Key | BRUOEHVDTAORQY-UHFFFAOYSA-N | [1][2][3] |

| Topological Polar Surface Area | 43.4 Ų | [1][2] |

| Rotatable Bond Count | 6 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| XLogP3 | 2.0 | [2] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of aryl keto-esters, adapted for this compound. The reaction proceeds via an electrophilic aromatic substitution where benzene is acylated with a succinic acid derivative.

Materials and Reagents:

-

Benzene

-

Succinic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric acid (HCl) solution (aqueous)

Procedure:

Step 1: Friedel-Crafts Acylation to form 4-oxo-4-phenylbutanoic acid

-

In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve succinic anhydride in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension.

-

After the addition of succinic anhydride, add benzene dropwise via the dropping funnel.

-

Once the additions are complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-oxo-4-phenylbutanoic acid.

Step 2: Fischer Esterification to form this compound

-

Dissolve the crude 4-oxo-4-phenylbutanoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Synthesis and Analysis:

Caption: Workflow for the synthesis and analysis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To determine the purity of the compound and confirm its molecular weight.

-

Methodology: A diluted sample in a volatile solvent (e.g., ethyl acetate) is injected into the GC. The retention time provides information on purity, and the mass spectrum of the eluting peak should show a molecular ion peak corresponding to the molecular weight of the compound (206.24 g/mol ).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the molecular structure.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the butyrate chain, and the ethyl group of the ester.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons (ketone and ester), the aromatic carbons, and the aliphatic carbons of the chain and ethyl group.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the key functional groups.

-

Expected Absorptions: The IR spectrum should exhibit strong absorption bands characteristic of the C=O stretching of the ketone and the ester functional groups.

References

- 1. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]

- 2. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

Spectral Data Analysis of Ethyl 4-oxo-4-phenylbutyrate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for Ethyl 4-oxo-4-phenylbutyrate, a compound of interest in various research and development applications. The following sections detail its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable insights for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a keto-ester with the chemical formula C₁₂H₁₄O₃ and a molecular weight of approximately 206.24 g/mol .[1] Its structure consists of a phenyl group attached to a four-carbon chain containing a ketone and an ethyl ester functional group.

Chemical Structure:

Spectroscopic Data

A summary of the key spectral data for this compound is presented below. This data is essential for the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| 2.75 | Triplet | 2H | Ph-C(O)-CH₂-CH₂ - |

| 3.25 | Triplet | 2H | Ph-C(O)-CH₂ -CH₂- |

| 4.14 | Quartet | 2H | -O-CH₂ -CH₃ |

| 7.45 - 7.60 | Multiplet | 3H | Phenyl H (meta, para) |

| 7.95 | Multiplet | 2H | Phenyl H (ortho) |

¹³C NMR (Carbon NMR) Data [1]

| Chemical Shift (ppm) | Assignment |

| 14.2 | -O-CH₂-CH₃ |

| 28.1 | Ph-C(O)-CH₂-CH₂ - |

| 33.0 | Ph-C(O)-CH₂ -CH₂- |

| 60.7 | -O-CH₂ -CH₃ |

| 128.1 | Phenyl C (ortho) |

| 128.7 | Phenyl C (meta) |

| 133.4 | Phenyl C (para) |

| 136.7 | Phenyl C (ipso) |

| 172.9 | C =O (Ester) |

| 197.8 | C =O (Ketone) |

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of this compound is available.[1] Key absorption bands are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1685 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C Bending |

| ~1200 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

The GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity | Possible Fragment |

| 206 | Moderate | [M]⁺ (Molecular Ion) |

| 161 | Moderate | [M - OCH₂CH₃]⁺ |

| 147 | Low | [M - COOCH₂CH₃]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

A small amount of liquid this compound is placed directly onto the ATR crystal of an FT-IR spectrometer. The spectrum is then recorded by acquiring a number of scans to obtain a good signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume of this solution is injected into the gas chromatograph. The compound is vaporized and separated from any impurities on a capillary column. The eluent from the GC column is then introduced into the mass spectrometer, where the compound is ionized (typically by electron impact) and the resulting ions are separated and detected based on their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the structural relationships of the compound.

Caption: Workflow for the spectral analysis of this compound.

Caption: Key functional groups within this compound.

References

Physical and chemical properties of Ethyl 4-oxo-4-phenylbutyrate

An In-depth Technical Guide to Ethyl 4-oxo-4-phenylbutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (also known as Ethyl 4-oxo-4-phenylbutanoate). It includes detailed experimental protocols for its synthesis, characterization, and key reactions, making it a valuable resource for professionals in organic synthesis and medicinal chemistry.

Core Physical and Chemical Properties

This compound is a keto-ester recognized for its role as a versatile intermediate in organic synthesis. Its structural features, comprising a terminal phenyl ketone and an ethyl ester, allow for a variety of chemical transformations.

Identifiers and General Properties

The fundamental identifiers and general properties of the compound are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | ethyl 4-oxo-4-phenylbutanoate | [1] |

| Synonyms | 3-Benzoylpropionic acid ethyl ester, Ethyl benzoylpropionate | [1] |

| CAS Number | 6270-17-3 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Appearance | Colorless to light yellow oil/liquid | - |

| SMILES | CCOC(=O)CCC(=O)C1=CC=CC=C1 | [1] |

| InChIKey | BRUOEHVDTAORQY-UHFFFAOYSA-N | [1] |

Quantitative Physicochemical Data

This table presents key quantitative data crucial for experimental design and process optimization.

| Property | Value | Citation(s) |

| Molecular Weight | 206.24 g/mol | [1] |

| Exact Mass | 206.0943 g/mol | [1] |

| Boiling Point | 135-141 °C at 3 mmHg | [2] |

| Density | ~1.091 g/mL at 25 °C | - |

| LogP (octanol/water) | 2.29 | - |

| Topological Polar Surface Area | 43.4 Ų | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) : Both ¹H and ¹³C NMR spectra are available for this compound. The ¹H NMR spectrum typically shows signals for the ethyl group (a triplet and a quartet), two methylene groups in the butyrate chain (often appearing as triplets), and the aromatic protons of the phenyl group.[1]

-

Mass Spectrometry (MS) : GC-MS data is available, with a prominent peak observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, which is a characteristic fragment.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum will prominently feature two strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and key reactions of this compound.

Synthesis Protocol: Friedel-Crafts Acylation and Esterification

This two-step process is a common and effective method for preparing γ-keto acids and their subsequent esters. The first step involves the Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid, which is then esterified.[3][4]

Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid via Friedel-Crafts Acylation

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) to an excess of dry benzene (which acts as both reactant and solvent).

-

Addition of Reactant : Slowly add succinic anhydride (1.0 equivalent) portion-wise to the stirred mixture. The reaction is exothermic and should be controlled with an ice bath.

-

Reaction : After the addition is complete, heat the mixture under reflux for approximately 30-60 minutes until the evolution of HCl gas ceases.[3]

-

Work-up : Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation : The product, 4-oxo-4-phenylbutanoic acid, will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization.

Step 2: Fischer Esterification to this compound

-

Reaction Setup : In a round-bottom flask, dissolve the 4-oxo-4-phenylbutanoic acid (1.0 equivalent) obtained from Step 1 in an excess of absolute ethanol.

-

Catalyst Addition : Add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v) to the solution.

-

Reaction : Heat the mixture to reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture and reduce the volume by approximately half using a rotary evaporator.[2]

-

Extraction : Dilute the concentrated mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).[2]

-

Purification : Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The final product, this compound, can be purified by vacuum distillation.[2]

Application Protocol: Asymmetric Reduction

This compound is a key precursor for the synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate, a vital intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors.[5][6]

Biocatalytic Reduction using Engineered E. coli

-

Biocatalyst Preparation : Use whole cells of a recombinant E. coli strain co-expressing a stereospecific carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for cofactor regeneration.[5]

-

Reaction Mixture : In a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0), prepare a mixture containing the wet cells (e.g., 0.1 g/mL), glucose (for cofactor regeneration), NADP⁺ (catalytic amount), and the substrate, Ethyl 2-oxo-4-phenylbutyrate.[5]

-

Reaction Conditions : Maintain the reaction at a controlled temperature (e.g., 30 °C) with stirring for 24 hours or until completion as monitored by HPLC.[5]

-

Work-up and Isolation : Centrifuge the reaction mixture to separate the cells. Extract the supernatant three times with ethyl acetate.[5]

-

Purification and Analysis : Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate. The enantiomeric excess (ee) and purity of the resulting ethyl (R)-2-hydroxy-4-phenylbutyrate can be determined by chiral HPLC analysis.[6]

Application Protocol: Synthesis of Enalapril

The compound is a crucial starting material in the synthesis of Enalapril via reductive amination with the dipeptide L-alanyl-L-proline.[7][8]

-

Reaction Setup : In a high-pressure reactor, add Ethyl 2-oxo-4-phenylbutyrate (1.0 equivalent), L-alanyl-L-proline (0.5-1.0 equivalent), a hydrogenation catalyst (e.g., Raney Nickel or a Palladium-based catalyst), and a solvent such as ethanol.[7][8]

-

Hydrogenation : Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 2 atm).[7] Stir the reaction mixture at a controlled temperature (e.g., 25-45 °C) for several hours until hydrogen uptake ceases.[8]

-

Catalyst Removal : Filter the reaction mixture to remove the catalyst.

-

Work-up : Concentrate the filtrate under reduced pressure to obtain an oily residue. Dissolve the residue in water and adjust the pH to ~8.5-8.9 with a base (e.g., K₂HPO₄ or NaOH solution) to remove unreacted starting material by extraction with ethyl acetate.[7][8]

-

Product Isolation : Acidify the aqueous layer to pH ~4.2-4.5 with an acid (e.g., H₃PO₄ or HCl).[7][8]

-

Extraction and Purification : Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield Enalapril as a crude product, which can be further purified.

Analytical Characterization Protocol

A general workflow for confirming the identity and purity of synthesized this compound.

-

Sample Preparation : Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis or in a mobile phase compatible solvent (e.g., acetonitrile/water) for HPLC analysis.

-

HPLC Analysis : Analyze the sample using a reverse-phase HPLC method on a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water, with an acid modifier like phosphoric or formic acid.[9] Monitor the elution profile using a UV detector.

-

NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. Verify the expected chemical shifts, integration values, and coupling patterns.

-

Mass Spectrometry : Obtain an ESI-MS or GC-MS spectrum to confirm the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺, [M+Na]⁺, or M⁺•).

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Key application pathway from the title compound to the ACE inhibitor Enalapril.

Caption: Standard analytical workflow for product characterization.

Safety Information

This compound is classified with GHS warnings. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 5. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. Enalapril synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | SIELC Technologies [sielc.com]

Navigating the Safe Handling of Ethyl 4-oxo-4-phenylbutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for Ethyl 4-oxo-4-phenylbutyrate (CAS No. 6270-17-3). The information is intended to support laboratory research, chemical synthesis, and drug development activities by promoting a thorough understanding of the compound's hazard profile and requisite safety measures. The data presented is aggregated from multiple safety data sheets and chemical databases to ensure a robust and reliable resource.

Section 1: Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These characteristics influence storage conditions, handling procedures, and appropriate emergency responses.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [No specific citation found] |

| Boiling Point | 132 °C @ 3 hPa | [No specific citation found] |

| Flash Point | 113 °C (235.4 °F) | [No specific citation found] |

| Density | 1.091 g/mL at 25 °C | [No specific citation found] |

| Solubility | No data available | [No specific citation found] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is paramount for risk assessment and the implementation of appropriate safety controls.

GHS Pictogram:

Signal Word: Warning[1]

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [1] A comprehensive list of precautionary statements is provided in the table below, categorized by prevention, response, storage, and disposal.

| Category | Precautionary Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ eye protection/ face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P321 | Specific treatment (see supplemental first aid instruction on this label). | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Section 3: Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the primary barrier against chemical exposure.

| PPE Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye irritation.[3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and irritation.[3] |

| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Provides a barrier against accidental skin contact.[3] |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for work with large quantities or in poorly ventilated areas. | Minimizes inhalation of vapors, which can cause respiratory irritation.[3] |

Engineering Controls

Engineering controls are designed to remove or reduce hazards at the source.

-

Ventilation: Work with this compound should be conducted in a well-ventilated laboratory. For procedures with a higher risk of vapor generation, a chemical fume hood is recommended.[4]

-

Eye Wash Stations and Safety Showers: Easily accessible and fully functional eye wash stations and safety showers are mandatory in all areas where this chemical is handled.

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid inhalation of vapor or mist.[3] Use non-sparking tools and take precautionary measures against static discharge. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents.[3]

Section 4: Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards Arising from the Chemical: Carbon oxides may be formed during combustion.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[4][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Methods for Containment and Cleaning Up: Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[7]

Section 5: Visualized Workflows and Relationships

To further aid in the understanding of safety protocols and hazard management, the following diagrams illustrate key workflows and logical relationships.

Caption: General Laboratory Workflow for Handling this compound.

Caption: Logical Relationship of Hazard Identification, Control, and Emergency Response.

Section 6: Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Carbon oxides.

Section 7: Toxicological Information

Detailed toxicological studies for this compound are not extensively available in public literature. The primary health effects are related to its irritant properties.

-

Acute Toxicity: No data available.

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Section 8: Ecological Information

Limited information is available regarding the ecological effects of this compound.

-

Toxicity: No data available.

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

-

Other Adverse Effects: An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.

Section 9: Disposal Considerations

Waste materials should be disposed of in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[4]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users of this chemical supplement this information with their own risk assessments and adhere to all applicable safety regulations and institutional protocols.

References

- 1. This compound | C12H14O3 | CID 80451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. zycz.cato-chem.com [zycz.cato-chem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Ethyl 2-oxo-4-phenylbutyrate (64920-29-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

A Technical Guide to High-Purity Ethyl 4-oxo-4-phenylbutyrate for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity Ethyl 4-oxo-4-phenylbutyrate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document details commercially available sources, typical quality specifications, and its critical role in the development of angiotensin-converting enzyme (ACE) inhibitors. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, and visualizes its connection to the Renin-Angiotensin System (RAS) signaling pathway.

Commercial Availability and Specifications

High-purity this compound (also known as Ethyl 2-oxo-4-phenylbutyrate, CAS 64920-29-2) is available from a range of chemical suppliers specializing in pharmaceutical intermediates. The purity of the commercially available material is a critical parameter for its use in GMP (Good Manufacturing Practice) environments and for the synthesis of APIs where impurity profiles are tightly controlled. Purity levels typically range from 90% to over 99%, with higher purity grades being essential for pharmaceutical applications to ensure the efficacy and safety of the final drug product.[1]

Below is a summary of typical specifications and data for high-purity this compound, compiled from various suppliers and analytical documentation.

Table 1: Typical Physical and Chemical Properties

| Property | Value |

| CAS Number | 64920-29-2[2] |

| Molecular Formula | C₁₂H₁₄O₃[2] |

| Molecular Weight | 206.24 g/mol [2] |

| Appearance | Clear yellow to light yellow oily liquid[3][4] |

| Boiling Point | 132 °C @ 2 mmHg[2] |

| Density | 1.091 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.504 (lit.)[2] |

| Solubility | Slightly soluble in chloroform and ethyl acetate[5] |

Table 2: High-Purity Grade Specifications

| Parameter | Specification | Analytical Method |

| Assay (Purity) | ≥ 99.0% | GC-FID |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Individual Impurity | ≤ 0.1% | HPLC |

| Total Impurities | ≤ 0.5% | HPLC |

Table 3: Potential Impurities

| Impurity Name | Origin |

| 1,6-diphenylhexane-1,6-dione | By-product in Grignard synthesis[4] |

| 2-hydroxy-2-phenylethyl-4-phenylbutyric acid ethyl ester | By-product in Grignard synthesis[4] |

| Ethyl α-ethoxy-γ-oxo-γ-phenylbutyrate | By-product from Michael addition of ethanol[6][7] |

| N⁶-trifluoroacetyl-L-lysyl-L-proline | Unreacted starting material in Lisinopril synthesis[8] |

| Cyclohexyl analogue of Lisinopril | Over-hydrogenation during synthesis[8] |

Role in Drug Development: Synthesis of ACE Inhibitors

This compound is a crucial building block in the synthesis of several ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure.[3] Its primary application is in the synthesis of Lisinopril, where it undergoes reductive amination with a protected lysine-proline dipeptide.[8]

The Renin-Angiotensin Signaling Pathway

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[9][10] The diagram below illustrates the key components of this pathway and the point of intervention for ACE inhibitors.

Caption: The Renin-Angiotensin System (RAS) and the mechanism of ACE inhibitors.

Experimental Protocols

Synthesis of High-Purity this compound

A common laboratory-scale synthesis involves a Grignard reaction followed by hydrolysis.[4][11]

Materials:

-

β-Bromoethylbenzene

-

Magnesium turnings

-

Iodine crystal

-

Tetrahydrofuran (THF), anhydrous

-

Methyl tert-butyl ether (MTBE), anhydrous

-

Diethyl oxalate

-

10% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a dry, nitrogen-purged flask, initiate the Grignard reaction by adding magnesium turnings, a small amount of β-bromoethylbenzene, and a crystal of iodine to anhydrous THF.

-

Once the reaction starts, slowly add the remaining β-bromoethylbenzene dissolved in anhydrous MTBE, maintaining the reaction temperature between 30-60°C.[11]

-

After the addition is complete, stir the mixture for an additional 1-12 hours to ensure complete formation of the Grignard reagent.[11]

-

In a separate flask, prepare a solution of diethyl oxalate in anhydrous THF.

-

Cool the diethyl oxalate solution to -30 to 50°C and slowly add the prepared Grignard reagent.[11]

-

After the addition, allow the reaction to proceed for 1-15 hours.[11]

-

Quench the reaction by slowly adding cold 10% hydrochloric acid.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain high-purity this compound.

Experimental Workflow for Lisinopril Synthesis

The synthesis of Lisinopril from this compound involves a reductive amination step.[8]

Caption: Synthetic workflow for Lisinopril from this compound.

Analytical Method for Purity Determination by GC-FID

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column: e.g., DB-WAX or equivalent polar column (30 m x 0.25 mm ID, 0.25 µm film thickness).

Chromatographic Conditions:

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 10°C/min to 240°C, hold for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Sample Preparation:

-

Accurately weigh approximately 100 mg of this compound and dissolve in 10 mL of a suitable solvent such as ethyl acetate to prepare a stock solution.

-

Further dilute the stock solution to an appropriate concentration for analysis (e.g., 1 mg/mL).

Procedure:

-

Inject the prepared sample solution into the GC system.

-

Record the chromatogram and integrate the peak areas.

-

Calculate the purity of this compound by the area normalization method.

Analytical Method for Impurity Profiling by HPLC

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

-

Inject the sample solution into the HPLC system.

-

Record the chromatogram and identify and quantify any impurities by comparing their retention times and peak areas to those of known reference standards or by using relative response factors. For Mass-Spec compatible applications, the phosphoric acid can be replaced with formic acid.[12]

This technical guide provides a foundational understanding of high-purity this compound for professionals in the pharmaceutical industry. The provided data and protocols are intended to be representative and should be adapted and validated for specific applications and regulatory requirements.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-オキソ-4-フェニル酪酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Ethyl 2-oxo-4-phenylbutyrate|64920-29-2|lookchem [lookchem.com]

- 6. US20070093664A1 - Process for the production of lisinopril - Google Patents [patents.google.com]

- 7. DE60213880T2 - PROCESS FOR THE PREPARATION OF LISINOPRIL - Google Patents [patents.google.com]

- 8. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 10. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 12. Separation of Ethyl 2-oxo-4-phenylbutyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 4-oxo-4-phenylbutyrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxo-4-phenylbutyrate, a γ-keto ester of significant interest, has carved a crucial niche in the landscape of pharmaceutical synthesis. Its structural motif serves as a versatile scaffold for the construction of a variety of heterocyclic and polycyclic systems, most notably as a key intermediate in the production of Angiotensin-Converting Enzyme (ACE) inhibitors. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies of this compound. Detailed experimental protocols for its preparation via classical and modern routes are presented, alongside a compilation of its physicochemical properties. Furthermore, this document elucidates the pivotal role of this compound in medicinal chemistry, offering insights for researchers and professionals engaged in drug discovery and development.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of one of the most powerful C-C bond-forming reactions in organic chemistry: the Friedel-Crafts acylation. Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction provided a direct method for attaching acyl groups to aromatic rings.[1] The reaction of an arene with succinic anhydride, a key conceptual precursor to the synthesis of 4-oxo-4-phenylbutanoic acid (the parent acid of the title ester), became a cornerstone of this chemistry, notably in the Haworth synthesis for polycyclic aromatic hydrocarbons.[1]

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two primary strategies: Friedel-Crafts acylation and Grignard-based approaches. More contemporary methods have also been developed, offering alternative pathways.

Friedel-Crafts Acylation

This remains the most classical and widely employed method for the synthesis of the parent acid, which is subsequently esterified. The reaction typically involves the acylation of benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Benzene + Succinic Anhydride --(AlCl₃)--> 4-Oxo-4-phenylbutanoic acid

4-Oxo-4-phenylbutanoic acid + Ethanol --(H⁺)--> this compound

Grignard Reaction

An alternative approach involves the use of a Grignard reagent. This method typically starts from a halogenated precursor to form an organomagnesium compound, which then reacts with a suitable electrophile. For instance, a phenylethyl Grignard reagent can react with diethyl oxalate.[4]

Reaction Scheme:

β-Bromoethylbenzene + Mg --> Phenylethylmagnesium bromide

Phenylethylmagnesium bromide + Diethyl oxalate --> Ethyl 2-oxo-4-phenylbutyrate (an isomer, further steps would be needed)[4]

A more direct route involves the reaction of a Grignard reagent with ethyl chloroformate in the presence of a copper catalyst.[5]

Other Synthetic Routes

Modern organic synthesis has introduced alternative methods, such as the photocatalytic carboxylation of aryl vinyl ketones to produce γ-keto carboxylic acids, which can then be esterified.[6] These methods often offer milder reaction conditions and improved substrate scope.

Data Presentation

The following tables summarize key quantitative data for this compound and related synthetic intermediates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [7] |

| Molecular Weight | 206.24 g/mol | [7] |

| Boiling Point | 135-141 °C / 3 mmHg | [7] |

| Density | 1.091 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.504 | [3] |

Table 2: Representative Yields for Synthetic Routes

| Synthetic Route | Product | Yield | Reference |

| Grignard Reaction | Ethyl 2-oxo-4-phenylbutyrate | 85.7% | [5] |

| Esterification of 2-Oxo-4-phenylbutyric acid | Ethyl 2-oxo-4-phenylbutyrate | Not explicitly stated, but 113g product from 130g acid | [7] |

| Michael Addition approach for a derivative | (S)- and (R)-4-phenyl-4-oxo-2-((S)-1-phenethylamino)butanoic acid ethyl ester | 59% | [8] |

Experimental Protocols

Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation

Materials:

-

Benzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (concentrated)

-

Sodium carbonate solution

-

Water

-

Ice

Procedure:

-

A stirred mixture of anhydrous aluminum chloride in an excess of dry benzene is prepared in a reaction flask equipped with a reflux condenser and a dropping funnel.

-

Succinic anhydride is added portion-wise to the stirred suspension.

-

The reaction mixture is heated, typically to reflux, for a specified period to ensure complete reaction.

-

After cooling, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The benzene layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

-

The combined organic layers are washed with water, a dilute sodium carbonate solution to extract the acidic product, and finally with water again.

-

The alkaline extract is acidified with concentrated hydrochloric acid to precipitate the crude 4-oxo-4-phenylbutanoic acid.

-

The crude product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent (e.g., water or aqueous ethanol).

Esterification of 4-Oxo-4-phenylbutanoic Acid

Materials:

-

4-Oxo-4-phenylbutanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-oxo-4-phenylbutanoic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid is refluxed for several hours.[7]

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water, a dilute sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.[7]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

-

The product can be purified by vacuum distillation.[7]

Synthesis of Ethyl 2-oxo-4-phenylbutyrate via Grignard Reaction

Materials:

-

β-Bromoethylbenzene

-

Magnesium turnings

-

Anhydrous methyl tert-butyl ether (MTBE)

-

Iodine crystal (initiator)

-

Ethyl chloroformate

-

Anhydrous Copper(I) cyanide (CuCN)

-

Anhydrous tetrahydrofuran (THF)

-

10% Hydrochloric acid solution

-

Sodium bicarbonate solution

-

Saturated brine

Procedure:

-

Preparation of the Grignard Reagent: In a dry, nitrogen-purged flask, magnesium turnings are activated with a crystal of iodine in anhydrous THF.[5] A solution of β-bromoethylbenzene in MTBE is added dropwise at a controlled temperature (50-60 °C).[5] The mixture is stirred until the magnesium is consumed to form the Grignard solution.[5]

-

Acylation: In a separate dry, nitrogen-purged flask, a suspension of anhydrous CuCN in THF is prepared. Ethyl chloroformate is added at room temperature.[5]

-

The prepared Grignard solution is then added dropwise to the copper-acyl chloride mixture at a controlled temperature.[5]

-

Work-up: After the reaction is complete, the mixture is quenched by slow addition to a cold 10% hydrochloric acid solution.[5] The organic layer is separated, washed with sodium bicarbonate solution and saturated brine, and then dried.[5]

-

The solvent is removed under reduced pressure, and the product is purified by high vacuum distillation.[5]

Mandatory Visualizations

Caption: Friedel-Crafts acylation and subsequent esterification pathway.

Caption: Grignard-based synthesis route to a key isomer.

Conclusion

This compound stands as a testament to the enduring power of classical organic reactions and their adaptation to meet the demands of modern pharmaceutical manufacturing. From its historical roots in the development of Friedel-Crafts chemistry to its current role as a vital precursor to life-saving medications, this γ-keto ester continues to be a molecule of significant scientific and commercial importance. The synthetic methodologies detailed herein provide a foundation for its preparation, while ongoing research into more efficient and sustainable routes will undoubtedly continue to shape its future. For researchers in drug development, a thorough understanding of the synthesis and properties of this compound is essential for the innovation of new therapeutic agents.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Keto acid - Wikipedia [en.wikipedia.org]

- 4. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. 1,4-Keto carboxylic compound synthesis [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of Ethyl 4-oxo-4-phenylbutyrate: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of Ethyl 4-oxo-4-phenylbutyrate. While direct biological studies on this specific molecule are limited, its structural similarity to compounds with known pharmacological activities, and its potential role as a metabolic precursor, suggest several promising avenues for investigation. This document outlines these potential research areas, provides detailed experimental protocols, and summarizes key data to facilitate further scientific inquiry.

This compound is a γ-keto ester with the molecular formula C12H14O3.[1] Its structure presents a versatile scaffold for chemical modification and a potential substrate for various enzymatic activities within biological systems. The presence of a ketone and an ester functional group allows for a range of chemical reactions, making it a valuable intermediate in organic synthesis.[2][3]

Core Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its isomers is presented below. This data is essential for designing and interpreting experimental studies.

| Property | This compound | Ethyl 2-oxo-4-phenylbutyrate | Ethyl 3-oxo-4-phenylbutanoate |

| CAS Number | 6270-17-3[1] | 64920-29-2[4] | 718-08-1 |

| Molecular Formula | C12H14O3[1] | C12H14O3[4] | C12H14O3 |

| Molecular Weight | 206.24 g/mol [1] | 206.24 g/mol [4] | 206.24 g/mol |

| Appearance | - | Light yellow oily liquid[5] | - |

| Boiling Point | - | 132 °C at 2 mmHg | - |

| Density | - | 1.091 g/mL at 25 °C | - |

| Refractive Index | - | n20/D 1.504 | - |

Potential Research Areas

Based on the known biological activities of structurally related compounds, several key research areas for this compound are proposed:

Anticancer Activity via Histone Deacetylase (HDAC) Inhibition

The most compelling potential therapeutic application of this compound stems from its likely metabolism to 4-phenylbutyrate (4-PBA). 4-PBA is a well-documented histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. In various cancers, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.

By inhibiting HDACs, 4-PBA can induce histone hyperacetylation, leading to the re-expression of silenced tumor suppressor genes, cell cycle arrest, differentiation, and apoptosis in cancer cells. This mechanism suggests that this compound, as a potential prodrug of 4-PBA, could be investigated for its anticancer properties.

Neuroprotection through Endoplasmic Reticulum (ER) Stress Reduction

4-Phenylbutyrate also functions as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress.[6] ER stress is implicated in a variety of neurodegenerative diseases and is characterized by the accumulation of misfolded proteins in the ER. 4-PBA has been shown to protect against cerebral ischemic injury by inhibiting ER stress-mediated apoptosis.[7] Given that this compound can be metabolized to 4-PBA, it is a promising candidate for investigation in models of neurodegenerative disorders where ER stress is a key pathological feature.

Anti-inflammatory and Analgesic Properties

The isomer, Ethyl 3-oxo-4-phenylbutanoate, is a key intermediate in the synthesis of pyrazolone derivatives, which are known to possess analgesic, anti-inflammatory, and antipyretic properties. This suggests that the core structure of this compound may have intrinsic anti-inflammatory potential or could be chemically modified to produce novel anti-inflammatory agents.

Antimicrobial Activity

Ethyl 2-oxo-4-phenylbutyrate has been reported to inhibit the growth of the yeast Candida glabrata.[4] This finding opens up the possibility that this compound or its derivatives could be explored as potential antifungal agents.

Experimental Protocols

To facilitate research in these areas, the following are detailed methodologies for key experiments.

Synthesis of this compound

While several synthetic routes exist for related compounds, a general procedure for the synthesis of γ-keto esters can be adapted. A common method involves the reaction of a Grignard reagent with a suitable diethyl oxalate derivative.

Protocol for Grignard Reaction Synthesis (adapted for this compound):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromoethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating. After the initiation, add the remaining 2-bromoethylbenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Diethyl Oxalate: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Slowly add a solution of diethyl oxalate (1.0 eq) in anhydrous THF to the Grignard reagent with vigorous stirring. Maintain the temperature below -70 °C during the addition.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

In Vitro HDAC Inhibition Assay

Protocol:

-

Enzyme and Substrate Preparation: Use a commercially available HDAC fluorometric assay kit. Prepare the HeLa cell nuclear extract (as a source of HDACs) and the fluorogenic substrate according to the manufacturer's instructions.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for testing. 4-PBA and Trichostatin A can be used as positive controls.

-

Assay Procedure: In a 96-well microplate, add the HDAC enzyme source, the fluorogenic substrate, and the test compound (or vehicle control). Incubate the plate at 37 °C for the time specified in the kit protocol.

-

Measurement: After incubation, add the developer solution to stop the reaction and generate the fluorescent signal. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay for Anticancer Screening

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.5%) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each cell line at each time point.

Western Blot Analysis for ER Stress Markers

Protocol:

-

Cell Culture and Treatment: Culture a neuronal cell line (e.g., SH-SY5Y) and induce ER stress using a known inducer like tunicamycin or thapsigargin. Co-treat the cells with different concentrations of this compound.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, and phosphorylated PERK). After washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential for therapeutic development. Its structural relationship to known bioactive compounds, particularly 4-phenylbutyrate, provides a strong rationale for investigating its efficacy in oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide offers a foundational framework to stimulate and guide future research in these exciting areas. The provided experimental protocols are intended to be a starting point for researchers to design and execute robust studies to unlock the full therapeutic potential of this versatile chemical entity.

References